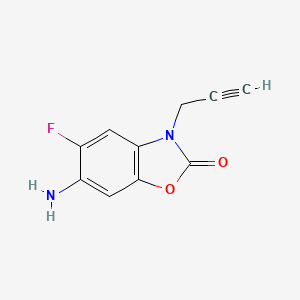
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation with Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The amino and fluorine groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of benzoxazole compounds are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-fluoro-1,3-benzoxazole: Lacks the propargyl group but shares the core structure.
5-Fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the amino group but has similar structural features.
6-Amino-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the fluorine atom but retains the amino and propargyl groups.
Uniqueness
The unique combination of amino, fluorine, and propargyl groups in 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
CAS No. |
815608-96-9 |
|---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-amino-5-fluoro-3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7FN2O2/c1-2-3-13-8-4-6(11)7(12)5-9(8)15-10(13)14/h1,4-5H,3,12H2 |
InChI Key |
BFUTXLWFHRVHKP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=C(C(=C2)F)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















